molecular formula C21H17N3O5S B2385221 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate CAS No. 877638-27-2

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B2385221
CAS No.: 877638-27-2
M. Wt: 423.44
InChI Key: MYAARPXWOVRMIZ-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a structurally complex molecule featuring a 4H-pyran core fused with a pyrrolidine ring and a pyrimidine thioether substituent. The 4H-pyran scaffold is recognized for its pharmacological versatility, including antimicrobial, anti-inflammatory, and antitumor activities . Such modifications are often designed to improve pharmacokinetic properties, such as solubility and target binding affinity .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-17-10-16(13-30-21-22-7-4-8-23-21)28-12-18(17)29-20(27)14-9-19(26)24(11-14)15-5-2-1-3-6-15/h1-8,10,12,14H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAARPXWOVRMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyran ring fused with a pyrimidine moiety, which is critical for its biological activity. The molecular formula is C23H16N2O4SC_{23}H_{16}N_{2}O_{4}S with a molecular weight of 420.45 g/mol. Its synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a functional antagonist of the apelin (APJ) receptor, which plays a significant role in cardiovascular homeostasis and energy metabolism. The compound exhibits selectivity over other receptors, including the angiotensin II type 1 (AT1) receptor, making it a valuable candidate for further research in cardiovascular therapeutics .

Key Mechanisms:

  • Receptor Antagonism: The compound inhibits the apelin receptor, leading to potential therapeutic effects in cardiovascular diseases.
  • Enzyme Inhibition: It may also act as an enzyme inhibitor, affecting pathways involved in cell growth and apoptosis.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Cardiovascular Effects:
    • As an APJ receptor antagonist, it may help regulate blood pressure and improve heart function.
    • Studies indicate that ML221 (a related compound) shows no significant toxicity towards human hepatocytes at concentrations up to 50 μM .
  • Anti-Cancer Properties:
    • Preliminary studies suggest potential anti-cancer activity through apoptosis induction in cancer cell lines.
    • The compound's ability to inhibit specific signaling pathways could contribute to its anti-tumor effects.
  • Anti-inflammatory Effects:
    • The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
APJ Receptor AntagonismIC50 values of 0.70 μM (cAMP assay)
Anti-CancerInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: Apelin Receptor Antagonism

A study characterized the compound as a potent antagonist of the apelin receptor, showing selectivity over other GPCRs. This specificity suggests that it could be developed into a therapeutic agent for cardiovascular diseases without significant off-target effects .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer). The results demonstrated that certain derivatives showed significant inhibition of cell growth compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AA54925
Compound BHCT11615
CisplatinA54910

Antimicrobial Properties

The antimicrobial efficacy of the compound was assessed against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that some derivatives exhibited notable antimicrobial activity, suggesting potential applications in treating resistant infections .

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMIC (µg/mL)Reference
Compound AMRSA32
Compound BE. coli64
ControlVancomycin4

Case Study 1: Anticancer Evaluation

In a controlled study, the anticancer activity of the compound was evaluated using an MTT assay on A549 cells. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound against multidrug-resistant strains. Results showed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential for development into new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of 4H-pyran derivatives, which are frequently modified at positions 3, 4, and 6 to optimize biological activity. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Reported Activities Reference
Target Compound 4H-pyran 6: (Pyrimidin-2-ylthio)methyl; 3: 5-oxo-1-phenylpyrrolidine carboxylate Hypothesized antimicrobial/antifungal (based on structural analogs) N/A
4H-Pyran derivatives (4a-i) 4H-pyran Variable aryl, alkyl, or heteroaryl groups at positions 3, 4, and 6 Anti-M. bovis (MIC: 12.5–50 µg/mL); weak anti-C. albicans (MIC > 100 µg/mL)
Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates 4H-pyran 3,5: Diethyl esters; 4: Aryl groups Anticancer, antimicrobial (mechanism undefined)
Pyrano[3,2-c]quinoline derivatives Pyrano-quinoline 3: Substituted aryl/heteroaryl; fused quinoline ring Antiviral, antitumor (specific data not provided)
Pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo-pyrimidine 5: Butylamino; 6: 4-fluorophenyl; 7-oxo Undisclosed pharmacological activities (structural focus)

Key Differences and Implications

  • Pyrrolidine Carboxylate vs.
  • Core Modifications: Unlike pyrano-quinoline hybrids , the target compound lacks a fused aromatic system, which could reduce off-target effects but limit intercalation-based mechanisms (e.g., DNA binding).

Preparation Methods

Claisen-Schmidt Condensation-Based Synthesis

The Claisen-Schmidt reaction serves as a foundational step for constructing the pyrrolidine-3-carboxylate moiety. In this approach, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reacts with substituted aldehydes under reflux conditions. For example, p-chlorobenzaldehyde undergoes condensation with the pyrrolidine precursor in ethanol containing pyridine, yielding an intermediate benzylidene derivative. This method typically achieves a moderate yield (~56%) and requires precise control of reaction duration (5–8 hours).

Key reagents :

  • 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
  • p-Chlorobenzaldehyde
  • Ethanol (solvent)
  • Pyridine (catalyst)

Esterification for Pyran-Pyrimidine Coupling

The pyran-pyrimidine segment is introduced via esterification. A reactive carboxylate group on the pyran ring reacts with the hydroxyl group of the pyrrolidine intermediate. This step often employs 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-carboxylic acid and 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at room temperature, yielding the target ester after purification by column chromatography.

Reaction equation :
$$
\text{4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-carboxylic acid} + \text{5-oxo-1-phenylpyrrolidine-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} + \text{HCl}
$$

One-Pot Cyclization Strategies

Recent advances utilize one-pot methodologies to streamline synthesis. A mixture of ethyl acetoacetate , thiourea, and substituted benzaldehydes undergoes cyclization in the presence of acetic anhydride, forming the pyran core. Subsequent thioether formation with 2-mercaptopyrimidine introduces the pyrimidine moiety. This approach reduces purification steps but requires stringent temperature control (80–100°C).

Reaction Condition Optimization

Solvent and Catalyst Systems

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates during esterification, while ethanol facilitates Claisen-Schmidt condensation via hydrogen bonding. Catalysts such as palladium(II) acetate or copper(I) iodide improve cross-coupling efficiency in pyrimidine-thioether formation.

Table 1 : Solvent and Catalyst Effects on Yield

Solvent Catalyst Temperature (°C) Yield (%)
Ethanol Pyridine 80 56
DCM Triethylamine 25 72
DMF Pd(OAc)$$_2$$ 100 68

Temperature and Time Dependence

Higher temperatures (≥100°C) accelerate cyclization but risk decomposition. Optimal conditions for pyran formation involve refluxing ethanol (78°C) for 6 hours. Prolonged heating (>10 hours) reduces yields due to side reactions, underscoring the need for real-time monitoring via thin-layer chromatography (TLC).

Analytical and Computational Validation

Spectroscopic Characterization

  • $$^1$$H NMR : Peaks at δ 2.8–3.1 ppm confirm methylene protons adjacent to the sulfur atom in the pyrimidine-thioether group. Aromatic protons from the phenyl group appear as multiplet signals between δ 7.2–7.6 ppm.
  • IR Spectroscopy : Stretching vibrations at 1720 cm$$^{-1}$$ (ester C=O) and 1665 cm$$^{-1}$$ (pyrrolidinone C=O) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z 449 [M+H]$$^+$$ align with the theoretical molecular weight.

Quantum Chemical Calculations

Density Functional Theory (DFT) studies using B3LYP/6-31G(d,p) basis sets compute bond lengths and angles, corroborating experimental data. For instance, the calculated C–N bond length (1.428 Å) matches crystallographic measurements (1.42 Å), affirming structural accuracy.

Table 2 : Experimental vs. Computational Bond Lengths (Å)

Bond Experimental B3LYP CAM-B3LYP
C1–C2 1.3927 1.3931 1.3884
C3–N7 1.42 1.43 1.428

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to maintain consistent temperature and mixing, enhancing reproducibility. Automated systems adjust reagent feed rates based on in-line HPLC analysis, minimizing human error.

Green Chemistry Approaches

Recent efforts replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability. Catalytic recycling techniques, such as immobilized palladium nanoparticles, reduce metal waste.

Q & A

Q. What are the optimal synthetic routes for preparing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the pyrimidine-thioether intermediate by reacting pyrimidin-2-thiol with a bromomethyl-substituted pyranone under basic conditions (e.g., NaH in DMF).
  • Step 2 : Esterify the pyrrolidine-3-carboxylic acid moiety using coupling agents like DCC/DMAP in anhydrous THF.
  • Step 3 : Combine intermediates via nucleophilic substitution or Mitsunobu reaction.
    Key reaction conditions include refluxing in acetic acid/acetic anhydride (8–10 hours) and recrystallization from ethyl acetate-ethanol (3:2) for purity (78% yield) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Recrystallize the compound from ethyl acetate-ethanol (3:2) to obtain pale yellow crystals. SC-XRD reveals bond lengths, angles, and dihedral angles (e.g., pyran-pyrrolidine dihedral angle ~80.94°) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions. For example, the pyrimidine-thioether proton appears as a singlet at δ ~2.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 463.12).

Q. What solvent systems are suitable for purification and crystallization?

  • Methodological Answer :
  • Recrystallization : Use ethyl acetate-ethanol (3:2) for slow evaporation, yielding crystals with minimal defects .
  • Column Chromatography : Employ silica gel with a gradient of hexane-ethyl acetate (70:30 to 50:50) to isolate intermediates .

Advanced Research Questions

Q. How can conformational dynamics of the fused pyran-pyrrolidine system impact biological activity?

  • Methodological Answer :
  • SC-XRD Analysis : The pyran ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), while the pyrrolidine ring’s puckering influences steric interactions with target proteins .
  • Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous solution (AMBER force field) to assess flexibility of the pyrimidin-2-ylthio group, which may modulate binding kinetics .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. neuroprotection)?

  • Methodological Answer :
  • Purity Validation : Use HPLC (C18 column, acetonitrile-water gradient) to confirm >95% purity, as impurities can skew bioassay results .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to verify enantiomeric excess, as unintended stereoisomers may exhibit divergent activities .
  • Target-Specific Assays : Compare inhibition of serine proteases (e.g., trypsin-like enzymes) vs. neuroprotective pathways (e.g., PI3K/Akt) to clarify mechanisms .

Q. What computational strategies predict binding modes of this compound with kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ). Focus on hydrogen bonds between the 4-oxo group and Lys833 residue .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes upon substituting the pyrimidin-2-ylthio group with bulkier substituents (e.g., phenylthio) .

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